Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879915
InChI: InChI=1S/C22H27N3O2/c1-17-14-19(15-23-21(17)24-11-5-6-12-24)20-10-7-13-25(20)22(26)27-16-18-8-3-2-4-9-18/h2-4,8-9,14-15,20H,5-7,10-13,16H2,1H3
SMILES:
Molecular Formula: C22H27N3O2
Molecular Weight: 365.5 g/mol

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15879915

Molecular Formula: C22H27N3O2

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
IUPAC Name benzyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C22H27N3O2/c1-17-14-19(15-23-21(17)24-11-5-6-12-24)20-10-7-13-25(20)22(26)27-16-18-8-3-2-4-9-18/h2-4,8-9,14-15,20H,5-7,10-13,16H2,1H3
Standard InChI Key FWZKBYPJRDBDFT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OCC4=CC=CC=C4

Introduction

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It features a benzyl group, a pyrrolidine ring, and a pyridine derivative, which are crucial for its biological activities. The molecular weight of this compound is approximately 296.37 g/mol, and it includes two nitrogen atoms, contributing to its pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. These steps may include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine for esterification processes. The specific conditions, such as temperature and pressure, are crucial for optimizing yield and purity.

Biological Activities and Potential Applications

Compounds with pyrrolidine and pyridine structures often exhibit significant biological activities. Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is suggested to have potential neuroprotective properties, making it a candidate for further pharmacological exploration, particularly in drug development targeting neurological disorders or as an antimicrobial agent.

Biological ActivityPotential Application
NeuroprotectiveNeurological disorders
AntimicrobialInfection treatment
Anti-inflammatoryInflammation reduction

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator